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molecular formula C13H22BrNO2Si B3319516 4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde CAS No. 1134560-73-8

4-Bromo-2-(triisopropylsilyl)oxazole-5-carbaldehyde

Cat. No. B3319516
M. Wt: 332.31 g/mol
InChI Key: QTPRKVOEZWMIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07807690B2

Procedure details

To a mixture of 4-bromo-2-triisopropylsilanyloxazole-5-carboaldehyde (1.94 g) and methanol (40 mL) there were added sodium cyanide (1.43 g) and manganese dioxide (10.2 g) in that order, and the mixture was stirred overnight at room temperature. The mixture was filtered through Celite, the Celite was washed with ethyl acetate (200 mL), and the washed solution was combined with the filtrate. After sufficiently shaking the mixture, the organic layer was separated off and washed with a 1N aqueous sodium hydroxide solution (200 mL), and then dried over anhydrous magnesium sulfate. The mixture was filtered to obtain a filtrate, and the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate-heptane mixture) to obtain the target compound (0.435 g) as a colorless solid.
Quantity
1.94 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Quantity
10.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:3]=[C:4]([Si](C(C)C)(C(C)C)C(C)C)[O:5][C:6]=1[CH:7]=[O:8].[C-]#N.[Na+].[CH3:22][OH:23]>[O-2].[O-2].[Mn+4]>[CH3:22][O:23][C:7]([C:6]1[O:5][CH:4]=[N:3][C:2]=1[Br:1])=[O:8] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.94 g
Type
reactant
Smiles
BrC=1N=C(OC1C=O)[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
40 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.43 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
10.2 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite was washed with ethyl acetate (200 mL)
STIRRING
Type
STIRRING
Details
After sufficiently shaking the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was separated off
WASH
Type
WASH
Details
washed with a 1N aqueous sodium hydroxide solution (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
to obtain a filtrate
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate-heptane mixture)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(=O)C1=C(N=CO1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 0.435 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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